![molecular formula C13H14O2 B1423724 Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate CAS No. 28002-99-5](/img/structure/B1423724.png)
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Overview
Description
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, also known as ethyl 2-(1-indenylidene)acetate, is a highly reactive organic compound with a unique structure that has attracted interest in diverse fields. It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is 1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ . This compound is a powder in its physical form .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s known that similar compounds have been used in the construction of high-performance organic solar cells .
Physical And Chemical Properties Analysis
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is a powder . It has a molecular weight of 202.25 g/mol . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Biosensing
Indane derivatives like Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate can be used in biosensing applications due to their ability to interact with biological molecules. This interaction can be used to detect the presence of specific substances or changes in biological systems .
Bioactivity
Compounds related to Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate have been reported to exhibit various bioactivities. For example, indole derivatives have shown potential as anti-HIV agents through molecular docking studies .
Bioimaging
The unique structural properties of Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate may lend itself to bioimaging applications. Indane derivatives can be used as contrast agents or fluorescent markers in medical imaging techniques .
Electronics
Indane derivatives are also explored for their electronic applications. They can be used in the development of photovoltaic materials due to their charge transfer properties .
Photopolymerization
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate could potentially be used in photopolymerization processes. Indane-1,3-dione, a related compound, has been utilized for this purpose due to its reactivity under light exposure .
Synthetic Strategies
This compound can serve as a versatile building block in synthetic chemistry. It can be used to create a variety of derivatives with different properties and applications .
Future Directions
properties
IUPAC Name |
ethyl 2-(2,3-dihydroinden-1-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWQDMTJGWQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694969 | |
Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
CAS RN |
28002-99-5 | |
Record name | Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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